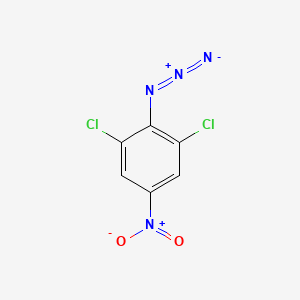
2-Azido-1,3-dichloro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1,3-dichloro-5-nitrobenzene is an aromatic compound characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-dichloro-5-nitrobenzene typically involves the nitration of 1,3-dichlorobenzene followed by azidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the chlorine atoms. The azidation step involves the substitution of a chlorine atom with an azido group, which can be achieved using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides and nitration reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-1,3-dichloro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Formation of azido derivatives.
Reduction: Formation of 2-amino-1,3-dichloro-5-nitrobenzene.
Oxidation: Formation of various oxidized products depending on the conditions.
Applications De Recherche Scientifique
2-Azido-1,3-dichloro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azido-1,3-dichloro-5-nitrobenzene involves its functional groups:
Azido Group: Participates in click chemistry reactions, particularly azide-alkyne cycloaddition.
Nitro Group: Can undergo reduction to form amino derivatives, which are biologically active.
Chlorine Atoms: Influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-1,3-dichlorobenzene: Lacks the nitro group, making it less reactive in certain reactions.
1,3-Dichloro-5-nitrobenzene: Lacks the azido group, limiting its use in click chemistry.
2-Azido-4,6-dichloronitrobenzene: Similar structure but different substitution pattern, affecting its reactivity.
Uniqueness
2-Azido-1,3-dichloro-5-nitrobenzene is unique due to the combination of azido, dichloro, and nitro groups on a single benzene ring, providing a versatile platform for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C6H2Cl2N4O2 |
|---|---|
Poids moléculaire |
233.01 g/mol |
Nom IUPAC |
2-azido-1,3-dichloro-5-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2N4O2/c7-4-1-3(12(13)14)2-5(8)6(4)10-11-9/h1-2H |
Clé InChI |
ZMBBYTDDTAMFQO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


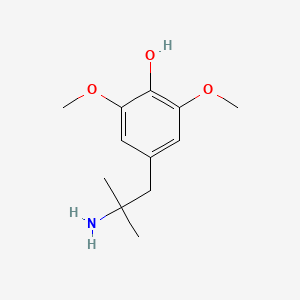

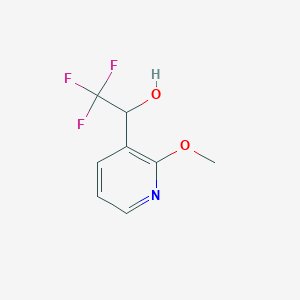

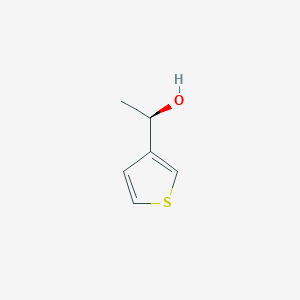
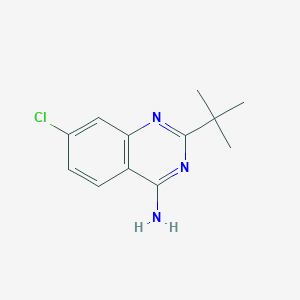
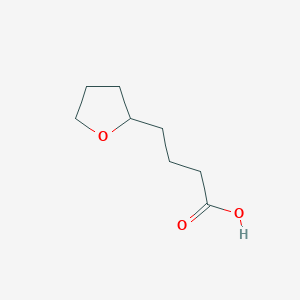
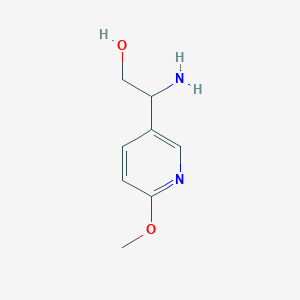
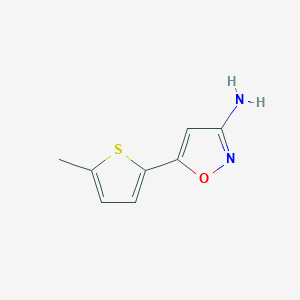
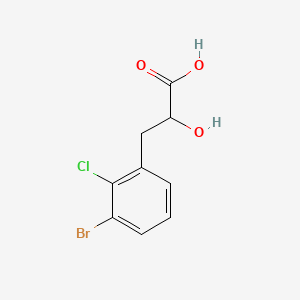
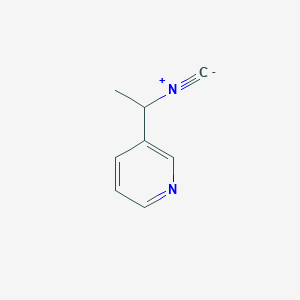
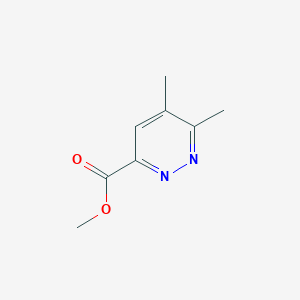

![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
